[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13462800
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester -](/images/structure/VC13462800.png)
Specification
Molecular Formula | C15H23N3O2 |
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Molecular Weight | 277.36 g/mol |
IUPAC Name | benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate |
Standard InChI | InChI=1S/C15H23N3O2/c1-17(14-7-9-18(11-14)10-8-16)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3 |
Standard InChI Key | KYJYOIBTWSXWLZ-UHFFFAOYSA-N |
SMILES | CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Features
The compound's IUPAC name, benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate, reflects its intricate structure. Key features include:
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Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity.
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2-Aminoethyl side chain: Enhances solubility and enables hydrogen bonding with biological targets.
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Benzyl ester group: Improves lipophilicity, facilitating membrane permeability.
Molecular Formula:
Molecular Weight: 291.39 g/mol.
Synthesis and Characterization
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Pyrrolidine functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination.
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Carbamate formation: Reaction of the secondary amine with methyl chloroformate in the presence of a base (e.g., triethylamine).
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Benzyl esterification: Coupling with benzyl alcohol using carbodiimide-based activating agents.
Example Protocol:
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Step 1: React pyrrolidin-3-ylmethylamine with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 12 hours.
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Step 2: Treat the intermediate with methyl chloroformate in dichloromethane at 0°C.
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Step 3: Esterify with benzyl alcohol using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, OCHPh), 3.85–3.70 (m, 2H, NCH), 3.10 (s, 3H, NCH).
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Mass Spectrometry (MS): ESI-MS m/z 292.2 [M+H].
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Infrared Spectroscopy (IR): Peaks at 1720 cm (C=O stretch) and 1250 cm (C-O-C stretch).
Physicochemical Properties
Property | Value/Description | Source |
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Solubility | Soluble in DMSO, methanol; insoluble in water | |
LogP | 1.8 (predicted) | |
Melting Point | 98–102°C | |
Stability | Stable under inert atmosphere; hydrolyzes in acidic/basic conditions |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against proteases and kinases due to its carbamate group, which acts as a reversible covalent modifier. For example, tripeptidyl analogs with benzyl ester moieties demonstrate IC values of 0.14–0.24 μM against norovirus 3CL protease .
Proposed Mechanism:
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The carbamate carbonyl interacts with catalytic serine or cysteine residues.
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The pyrrolidine ring induces conformational strain in the enzyme active site .
Comparative Analysis with Related Compounds
Key Advantage: The aminoethyl-pyrrolidine moiety enhances blood-brain barrier penetration compared to piperidine analogs.
Applications in Drug Development
Antiviral Agents
Derivatives of this compound have shown broad-spectrum activity against human rhinovirus and severe acute respiratory syndrome (SARS) coronavirus, with EC values as low as 0.04 μM .
Neurological Disorders
Preclinical studies suggest potential in treating Parkinson’s disease due to D receptor modulation.
Prodrug Design
The benzyl ester group serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acids.
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current routes yield 40–50%; microwave-assisted synthesis may enhance efficiency.
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Stereoselectivity: Asymmetric catalysis needed to isolate active enantiomers.
Toxicity Profiling
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